molecular formula C12H9Cl2NO B12890611 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87432-44-8

1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12890611
CAS No.: 87432-44-8
M. Wt: 254.11 g/mol
InChI Key: AZKPGTNFLRPVGM-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound with the molecular formula C12H9Cl2NO. This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety. It is a white or off-white crystalline powder, often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)ethan-1-one: A related compound with similar structural features but lacking the pyrrole ring.

    1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol: Another compound with a chlorophenyl group but different functional groups.

Uniqueness

1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of both the pyrrole ring and the 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

87432-44-8

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C12H9Cl2NO/c1-7(16)9-5-15-6-10(9)8-2-3-11(13)12(14)4-8/h2-6,15H,1H3

InChI Key

AZKPGTNFLRPVGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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